An In-depth Technical Guide to the Phase Diagram and Properties of Copper-Gold Alloys
An In-depth Technical Guide to the Phase Diagram and Properties of Copper-Gold Alloys
Prepared for: Researchers, Scientists, and Materials Development Professionals
This technical guide provides a comprehensive overview of the copper-gold (Cu-Au) binary alloy system, a cornerstone in materials science. The Cu-Au system is a classic example of an ordering alloy, exhibiting a rich variety of crystallographic structures and properties that are highly dependent on composition and thermal history. This document details its phase diagram, crystallographic structures, thermodynamic, mechanical, and electrical properties, and outlines the key experimental methodologies used for its characterization.
The Copper-Gold Phase Diagram
The Au-Cu system is characterized by complete solid solubility at high temperatures, forming a face-centered cubic (fcc) solid solution (A1 structure) across the entire composition range.[1][2] Below a critical ordering temperature, the solid solution undergoes transformations to form several distinct ordered intermetallic phases.[2][3] The phase diagram features a congruent melting point at approximately 44 at.% Cu and 910°C, which is below the melting points of pure gold (1064°C) and pure copper (1084°C).[4][5]
The primary ordered phases that form at lower temperatures are:
-
Cu₃Au (L1₂ structure): Forms at a composition of 25 at.% Au with a critical ordering temperature of approximately 390°C.[2]
-
CuAu (L1₀ and L1₁ structures): Near the 50 at.% composition, two ordered structures can exist. The L1₀ (CuAu-I) phase, which is tetragonal, forms below about 410°C.[2][6] At a slightly higher temperature range (~380°C to 410°C), a long-period orthorhombic superlattice known as CuAu-II can form.[6][7]
-
CuAu₃ (L1₂ structure): This phase forms at 75 at.% Au and has a lower critical ordering temperature of around 240°C.[2]
The order-disorder transformations are fundamental to this system and significantly influence the alloy's properties.[8]
Caption: A simplified representation of the Cu-Au phase diagram.
Properties of Copper-Gold Alloys
The physical and chemical properties of Cu-Au alloys are strongly tied to their composition and the degree of atomic ordering.
At high temperatures, the alloy exists as a disordered face-centered cubic (fcc) solid solution.[2] Upon cooling, specific compositions arrange into ordered superlattices. The transition from a disordered to an ordered state is accompanied by a decrease in the lattice parameter as the different-sized atoms settle into preferred sites, reducing lattice strain.[2][8]
| Phase | Composition (at.% Au) | Crystal Structure | Pearson Symbol | Space Group | Prototype | Reference |
| α (disordered) | 0-100 | Face-Centered Cubic (fcc) | cF4 | Fm-3m | Cu | [2] |
| Cu₃Au (ordered) | ~25 | Cubic | cP4 | Pm-3m | Cu₃Au | [2][9][10] |
| CuAu-I (ordered) | ~50 | Tetragonal | tP2 | P4/mmm | CuAu | [2][11] |
| CuAu-II (ordered) | ~50 | Orthorhombic (Long Period) | oI40 | Imma | CuAu-II | [6][7] |
| CuAu₃ (ordered) | ~75 | Cubic | cP4 | Pm-3m | Cu₃Au | [2] |
Alloying gold with copper generally increases hardness and strength while reducing malleability compared to pure gold.[1] Copper's smaller atomic size creates significant crystal lattice distortion, leading to more pronounced strengthening effects than alloying with silver.[12] However, the eutectic alloy is noted to be particularly brittle with low tensile strength and extensibility.[13]
| Property | Value | Alloy Composition / Condition | Reference |
| Tensile Strength | < 138 MPa (< 20,000 psi) | Pure Gold (annealed) | [14] |
| Tensile Strength | 414 - 690 MPa (60,000 - 100,000 psi) | Typical Gold-Copper Alloys | [14] |
| Tensile Strength | ~109 MPa (7.87 tons/in²) | Eutectic Alloy (cast) | [13] |
| Elongation at Break | 4.3% to 17% | ASTM B596 Electrical Contact Alloy | [15] |
| Elastic (Young's) Modulus | 100 GPa | ASTM B596 Electrical Contact Alloy | [15] |
| Hardness | 115.2 HV to 171.6 HV | Au-Cu Alloy Coatings | [16] |
The electrical resistivity of Cu-Au alloys is highly sensitive to atomic ordering.[17] In the ordered state, electrons scatter less, leading to lower resistivity. The disordered state introduces more scattering centers, increasing resistivity. For the Cu₃Au alloy, resistivity is complex and depends not only on the degree of long-range order but also on the size of ordered domains and scattering at antiphase domain boundaries.[18] Gold-copper alloys are frequently used in electrical contacts, where gold provides corrosion resistance and copper contributes strength and conductivity.[19]
| Property | Value | Alloy Composition / Condition | Reference |
| Electrical Conductivity | 6.7 % IACS | ASTM B596 Electrical Contact Alloy | [15] |
| Contact Resistance | 72 mΩ to 78 mΩ (after 1000 contacts) | 75% Au Alloy Coating | [16] |
| Contact Resistance | 14 mΩ to 78 mΩ (after 1000 contacts) | Pure Copper | [16] |
| Resistivity vs. Pressure | Decreases with increasing pressure | Pure Cu and Au | [20][21] |
The thermodynamic properties of the Cu-Au system have been extensively studied. The formation of ordered phases from the solid solution is an exothermic process, indicating that the ordered structures are energetically favorable at lower temperatures.
| Property | Value | Composition / Condition | Reference |
| Melting Point (Pure Cu) | 1084.62 °C | 100% Cu | [22] |
| Melting Point (Pure Au) | 1064 °C | 100% Au | [4] |
| Congruent Melting Point | ~910 °C | ~56 at.% Au, 44 at.% Cu | [4][5] |
| Order-Disorder T_c (Cu₃Au) | ~390 °C | 25 at.% Au | [2] |
| Order-Disorder T_c (CuAu) | ~410 °C | 50 at.% Au | [2] |
| Enthalpy of Fusion (Pure Cu) | 13.1 kJ mol⁻¹ | 100% Cu | [22] |
| Enthalpy of Vaporization (Pure Cu) | 300 kJ mol⁻¹ | 100% Cu | [22] |
Experimental Protocols
Characterization of the Cu-Au system requires a suite of analytical techniques to probe its structure and properties as a function of temperature and composition.
To analyze both long-range and short-range atomic ordering, X-ray total scattering is a powerful technique. It involves collecting both Bragg and diffuse scattering data, which are then used to generate a Pair Distribution Function (PDF), revealing interatomic distances. In situ heating experiments allow for the direct observation of phase transitions.
Caption: Workflow for in situ X-ray total scattering analysis.[2]
The four-point probe method is a standard technique for accurately measuring the electrical resistivity of a material while eliminating the influence of contact resistance. This is crucial for studying the subtle changes in resistivity that accompany order-disorder transitions.
Caption: Workflow for four-point probe electrical resistivity measurement.
References
- 1. Gold and Copper Alloys - 911Metallurgist [911metallurgist.com]
- 2. assayofficelondon.co.uk [assayofficelondon.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Gold–Copper Nano-Alloy, “Tumbaga”, in the Era of Nano: Phase Diagram and Segregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. inorganic chemistry - Why is the disordered CuAu structure more stable at high temperatures? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. andrew.cmu.edu [andrew.cmu.edu]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. gold and gold alloys | Total Materia [totalmateria.com]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. Gold Alloys | Metallurgy for Dummies [metallurgyfordummies.com]
- 15. ASTM B596 Gold-Copper Electrical Contact Alloy :: MakeItFrom.com [makeitfrom.com]
- 16. Resistance to Electrical Corrosion of Au-Cu Alloy Coatings for Electronic Contacts [mdpi.com]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. tandfonline.com [tandfonline.com]
- 19. shop.machinemfg.com [shop.machinemfg.com]
- 20. Electrical Resistivity of Cu and Au at High Pressure above 5 GPa: Implications for the Constant Electrical Resistivity Theory along the Melting Curve of the Simple Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. WebElements Periodic Table » Copper » thermochemistry and thermodynamics [webelements.com]
